N-(3-methylbenzyl)-1-(3-methylphenyl)methanesulfonamide
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Overview
Description
1-(3-methylphenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide is an organic compound with a complex structure It is characterized by the presence of two 3-methylphenyl groups attached to a methanesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylphenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide typically involves the reaction of 3-methylbenzenesulfonyl chloride with 3-methylbenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of 1-(3-methylphenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylphenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
1-(3-methylphenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-methylphenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide can be compared with other similar compounds, such as:
1-(3-chloro-4-methylphenyl)-3-methyl-urea: This compound has a similar structure but contains a urea group instead of a sulfonamide group.
2-methyl-1-(3-methylphenyl)-1-propanone: This compound has a similar aromatic structure but lacks the sulfonamide functionality.
The uniqueness of 1-(3-methylphenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19NO2S |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C16H19NO2S/c1-13-5-3-7-15(9-13)11-17-20(18,19)12-16-8-4-6-14(2)10-16/h3-10,17H,11-12H2,1-2H3 |
InChI Key |
USXJVJBNLFNRFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNS(=O)(=O)CC2=CC=CC(=C2)C |
Origin of Product |
United States |
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